molecular formula C23H23ClN4O2 B2730052 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900879-51-8

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2730052
CAS No.: 900879-51-8
M. Wt: 422.91
InChI Key: IBCWKTOLIWUCCK-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (referred to as the target compound) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 2-chlorophenyl group at position 2.
  • A 5-methyl substituent on the pyrimidine ring.
  • A 3,4-dimethoxyphenethylamine side chain at position 5.

This structure combines halogenated aromatic, methoxy, and alkyl substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c1-15-12-22(25-11-10-16-8-9-20(29-2)21(13-16)30-3)28-23(27-15)18(14-26-28)17-6-4-5-7-19(17)24/h4-9,12-14,25H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCWKTOLIWUCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 345.8 g/mol
  • IUPAC Name : 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : The compound may act on various receptors, influencing signaling pathways critical for cellular growth and survival.
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.

Pharmacological Effects

  • Antitumor Activity :
    • Studies indicate that pyrazolo-pyrimidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The presence of chlorine and methoxy groups enhances this activity significantly .
    • A recent study demonstrated that the compound exhibited a synergistic effect when combined with doxorubicin in resistant breast cancer cells, suggesting potential for overcoming drug resistance .
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation markers in vitro. It appears to modulate cytokine production, which plays a role in inflammatory responses.
  • Antimicrobial Activity :
    • Research indicates that certain pyrazole derivatives exhibit antimicrobial properties. Although specific data on this compound is limited, structural similarities suggest potential efficacy against bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of MCF-7 and MDA-MB-231 cell lines
Anti-inflammatoryReduction in cytokine levels
AntimicrobialPotential efficacy against bacterial strains
Synergistic with DoxorubicinEnhanced cytotoxicity in resistant cells

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3

The 2-chlorophenyl group distinguishes the target compound from analogs with para-substituted aryl groups :

  • Compound 47 (): Features a 4-fluorophenyl group at position 3. Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while chlorine’s bulkiness in the target compound could alter steric interactions .
  • N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (): Contains a 4-chlorophenyl group, which may exhibit different π-stacking behavior compared to the ortho-substituted chlorine in the target compound .
Table 1: Position 3 Substituent Impact
Compound Position 3 Group Potential Effect Reference
Target Compound 2-Chlorophenyl Increased steric hindrance
Compound 47 4-Fluorophenyl Enhanced electronegativity
Compound 4-Chlorophenyl Improved π-π interactions

Amine Side Chain Modifications

The 3,4-dimethoxyphenethylamine side chain in the target compound contrasts with other amine substituents:

  • Compound 50 (): Features a 6-(piperidin-1-yl)pyridin-2-ylmethyl group.
  • Compound : Shares the 3,4-dimethoxyphenethyl side chain but includes additional ethyl and methyl groups, which may increase lipophilicity .
Table 2: Amine Side Chain Properties
Compound Side Chain Key Properties Reference
Target Compound 3,4-Dimethoxyphenethyl High hydrogen-bonding capacity
Compound 50 6-(Piperidin-1-yl)pyridin-2-ylmethyl Enhanced solubility at low pH
Compound 4-Methoxyphenethyl Reduced steric bulk

Core Structure Variations

  • Pyrazolo[4,3-d]pyrimidines (): Differ in ring fusion (pyrazolo[4,3-d] vs. pyrazolo[1,5-a]), altering planarity and binding conformations .
  • Triazolo[1,5-a]pyrimidines (): Replacement of a pyrazole ring with triazole may reduce metabolic stability but improve target selectivity .
Table 3: Reported Activities of Key Analogs
Compound Core Structure Activity Profile Reference
Compound 47 Pyrazolo[1,5-a]pyrimidine Anti-mycobacterial (MIC ~0.5 µM)
Compound Triazolo[1,5-a]pyrimidine Anti-tubercular
Compound Triazolo[1,5-a]pyrimidine Not reported (structural analog)

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization reactions. A common approach involves:

  • Step 1: Condensation of aminopyrazole derivatives with β-keto esters or acrylates under acidic or basic conditions to form the fused ring system.
  • Step 2: Functionalization at the 3-, 5-, and 7-positions via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (using aryl boronic acids) can introduce aryl groups at the 3-position, as demonstrated in related pyrazolo[1,5-a]pyrimidines .
  • Step 3: Installation of the N-[2-(3,4-dimethoxyphenyl)ethyl] side chain via alkylation or reductive amination, requiring careful optimization of solvent (e.g., DMF, THF) and temperature (60–100°C) .

Critical Parameters:

  • Catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling).
  • Solvent polarity to control reaction kinetics.
  • Protecting groups (e.g., Boc) for amine functionalities to prevent side reactions .

Q. How can spectroscopic methods (NMR, HRMS) be used to confirm the structure and purity of this compound?

  • 1H/13C NMR:
  • The pyrazolo[1,5-a]pyrimidine core shows distinct aromatic proton signals at δ 6.5–8.5 ppm. The 2-chlorophenyl group exhibits splitting patterns consistent with ortho-substitution (e.g., doublet of doublets). The 3,4-dimethoxyphenethyl moiety displays methoxy singlets (~δ 3.8 ppm) and ethylenic protons as triplets (~δ 2.8–3.2 ppm) .
    • HRMS:
  • Exact mass matching (e.g., [M+H]+ calculated for C₂₄H₂₄ClN₄O₂: 451.1564) ensures molecular formula validation.
    • Purity Check:
  • HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step of the 3,4-dimethoxyphenethylamine moiety?

  • Methodology:
  • Screen solvents (e.g., DMF vs. THF) for solubility and reactivity.

  • Vary temperature (50–120°C) and time (12–48 hours) to balance conversion and decomposition.

  • Use activating agents (e.g., HATU, EDCI) for amide/amine couplings .

    • Case Study:
  • In analogous compounds, THF at 80°C with Pd catalysis achieved 70% yield, while DMF increased byproduct formation due to higher polarity .

    Table 1: Example Optimization Parameters for Amine Coupling

    SolventTemperature (°C)CatalystYield (%)
    THF80Pd(PPh₃)₄65–70
    DMF100None40–50
    Toluene110CuI55–60

Q. What computational approaches are effective in predicting the binding affinity of this compound to kinase targets (e.g., CDK2, EGFR)?

  • Docking Studies:
  • Use software like AutoDock Vina or Schrödinger to model interactions between the chlorophenyl group and hydrophobic kinase pockets. The trifluoromethyl group (if present in analogs) enhances binding via halogen bonding .
    • MD Simulations:
  • Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    • QSAR Models:
  • Corrogate substituent effects (e.g., methoxy vs. methyl groups) on inhibitory activity using partial least squares (PLS) regression .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

  • Troubleshooting Steps:

Assay Conditions: Validate buffer pH (e.g., Tris-HCl vs. HEPES) and ionic strength, which affect enzyme conformation.

Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .

Solubility: Pre-dissolve the compound in DMSO (<1% final concentration) to prevent aggregation.

Data Normalization: Use Z-factor analysis to assess assay robustness and eliminate outlier datasets .

Case Example:

  • A related pyrazolo[1,5-a]pyrimidine showed IC₅₀ variability (0.5–5 µM) against CDK2 due to differences in ATP concentration (1 mM vs. 100 µM). Standardizing ATP levels resolved discrepancies .

Q. What strategies are recommended for analyzing metabolic stability in hepatic microsome assays?

  • Experimental Design:
  • Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Quench reactions at 0, 15, 30, and 60 minutes with acetonitrile.
  • Quantify parent compound depletion via LC-MS/MS.
    • Key Findings from Analogs:
  • Methoxy groups at the 3,4-positions reduce CYP450-mediated oxidation, enhancing half-life (t₁/₂ > 60 min) compared to non-substituted analogs .

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